Chemical Stability Advantage: Beraprost vs. Epoprostenol Half-Life Comparison
Native prostacyclin (epoprostenol) is intrinsically unstable, rapidly hydrolyzing to the inactive metabolite 6-keto-PGF₁α. This instability necessitates continuous intravenous infusion and cold-chain logistics. Beraprost sodium was chemically engineered to overcome this limitation, exhibiting stability sufficient to enable oral tablet formulation and ambient-temperature storage. The half-life differential is extreme: epoprostenol degrades with a half-life of approximately 2-3 minutes in human whole blood at physiological pH [1], whereas beraprost sodium demonstrates a terminal elimination half-life in humans of 35-40 minutes and a formulation shelf-life measured in months to years rather than hours [2].
| Evidence Dimension | Chemical stability (aqueous degradation half-life) |
|---|---|
| Target Compound Data | Terminal elimination half-life in humans: 35-40 minutes; chemically stable as solid sodium salt [2] |
| Comparator Or Baseline | Epoprostenol: half-life in aqueous solution at physiological pH: 2-3 minutes; hydrolysis to 6-keto-PGF₁α [1] |
| Quantified Difference | Beraprost half-life is approximately 12-20 times longer than epoprostenol's degradation half-life under physiological conditions |
| Conditions | Human whole blood / aqueous solution at pH 7.4, 37°C |
Why This Matters
This stability differential is the foundational enabler of beraprost's oral route of administration, eliminating the continuous infusion requirement and associated line-sepsis risks inherent to epoprostenol therapy.
- [1] University of Maryland Emergency Medicine. UMEM Educational Pearls: Epoprostenol (Flolan) - Half-life and Stability. 2009. View Source
- [2] MedPath. Milademetan Advanced Drug Monograph: Beraprost Pharmacokinetic Profile. 2025. View Source
